6-(3-Methylphenoxy)pyridin-3-OL

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6-(3-Methylphenoxy)pyridin-3-OL (C12H11NO2; MW 201.22) is a substituted phenoxypyridine scaffold with dual functionality: a pyridine 3-hydroxyl group for derivatization and a 3-methylphenoxy moiety for SAR exploration. Substituting this exact compound with uncharacterized positional isomers or analogs alters cLogP, TPSA, and target-binding orientation—compromising experimental reproducibility. Ideal as a PI3K kinase inhibitor comparator scaffold, antioxidant assay reference (DPPH IC50 30 μM), or versatile building block for library synthesis. Procure only the precise compound documented.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8033385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylphenoxy)pyridin-3-OL
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=NC=C(C=C2)O
InChIInChI=1S/C12H11NO2/c1-9-3-2-4-11(7-9)15-12-6-5-10(14)8-13-12/h2-8,14H,1H3
InChIKeyIBZILJHYWZJMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methylphenoxy)pyridin-3-OL for Research Procurement: Compound Identity and Baseline Chemical Profile


6-(3-Methylphenoxy)pyridin-3-OL (CAS N/A; molecular formula C₁₂H₁₁NO₂; molecular weight 201.22 g/mol) is a substituted phenoxypyridine derivative that functions as a dual-functional scaffold bearing a hydroxyl group at the pyridine 3-position and a 3-methylphenoxy moiety at the 6-position [1]. Phenoxypyridines are recognized bioisosteres of diaryl ethers and have been widely incorporated into bioactive molecules across pharmaceutical and agrochemical discovery programs [2]. In the public domain, the compound appears as a component or reference example in patents related to PI3K kinase inhibition, MEK inhibition, and phenoxypyridine-based therapeutic agents, though it is not itself claimed as a lead candidate [3][4]. Its primary value proposition for procurement lies in its utility as a synthetic intermediate or as a comparator scaffold in structure-activity relationship (SAR) investigations rather than as a validated bioactive entity.

Why 6-(3-Methylphenoxy)pyridin-3-OL Cannot Be Simply Substituted with Generic Pyridine Analogs in Research


In silico analysis of the 6-(3-Methylphenoxy)pyridin-3-OL core reveals that even modest structural modifications profoundly alter critical molecular properties including lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bonding capacity [1]. The ortho/meta/para substitution pattern on the phenoxy ring, the presence and position of the hydroxyl group, and the site of phenoxy attachment (e.g., 2- versus 6-position on pyridine) each independently modulate the scaffold's predicted membrane permeability and target-binding orientation [2][3]. As a result, substituting this compound with an uncharacterized analog—even one differing by a single methyl group or positional isomer—can invalidate SAR conclusions, alter reaction outcomes in synthetic sequences, or introduce unanticipated off-target activity in biological assays. Researchers must therefore procure and document the exact compound used to ensure experimental reproducibility and interpretability of SAR data.

Quantitative Comparative Evidence: 6-(3-Methylphenoxy)pyridin-3-OL Versus Structural Analogs


Predicted Physicochemical Differentiation: 6-(3-Methylphenoxy)pyridin-3-OL Versus 6-(3-Fluorophenoxy)pyridin-3-OL

Computational analysis reveals a significant divergence in lipophilicity between 6-(3-Methylphenoxy)pyridin-3-OL and its 3-fluoro-substituted analog [1]. The methyl substituent confers substantially higher predicted logP values compared to the electron-withdrawing fluorine atom, which translates to differential membrane permeability and solubility profiles.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Antioxidant Activity Differentiation: 6-(3-Methylphenoxy)pyridin-3-OL Versus Structural Variants

6-(3-Methylphenoxy)pyridin-3-OL demonstrates measurable free radical scavenging capacity in the DPPH assay, with reported IC50 = 30 μM . This value positions the compound within the moderate antioxidant activity range when compared to other phenoxypyridine analogs evaluated under comparable assay conditions.

Free Radical Scavenging DPPH Assay Oxidative Stress Research

PI3K Kinase Inhibition Context: Positioning of 6-(3-Methylphenoxy)pyridin-3-OL Within Patent-Disclosed SAR

6-(3-Methylphenoxy)pyridin-3-OL appears within the chemical space claimed in PI3K kinase inhibitor patents, where structurally related compounds achieve potent inhibition of PI3K isoforms [1][2]. The 3-methylphenoxy substitution pattern is a recognized pharmacophoric element contributing to PI3K binding affinity, as evidenced by disclosed compounds with IC50 values in the low nanomolar range.

Kinase Inhibition PI3K Cancer Research Patent Analysis

Comparative Antiproliferative Activity: 6-(3-Methylphenoxy)pyridin-3-OL Versus Phenoxypyridine Derivatives in Cancer Cell Lines

Phenoxypyridine derivatives, including 6-(3-Methylphenoxy)pyridin-3-OL, have been evaluated for antiproliferative activity against human breast cancer MCF7 cells [1]. The compound is structurally positioned within a library of 30 phenoxy pyridine and phenyl sulfanyl pyridine analogs that demonstrated low micromolar range cytotoxicity against pancreatic cancer cell lines.

Anticancer MCF7 Cells Cytotoxicity MTT Assay

Research and Industrial Application Scenarios for 6-(3-Methylphenoxy)pyridin-3-OL


Structure-Activity Relationship (SAR) Probe for PI3K Kinase Inhibitor Optimization

Based on the class-level evidence from PI3K inhibitor patents [1], 6-(3-Methylphenoxy)pyridin-3-OL is well-suited as a SAR probe compound. Researchers developing PI3K-targeted therapeutics can incorporate this scaffold to systematically evaluate the contribution of the 3-methylphenoxy moiety to kinase selectivity and potency. The compound serves as an entry point for synthesizing derivative libraries where substituents on the phenoxy ring are varied, enabling the mapping of pharmacophoric requirements for isoform-selective PI3K inhibition.

Comparative Physicochemical Benchmarking in Lead Optimization Campaigns

The quantitative lipophilicity differentiation (cLogP = 2.82 vs. 2.11 for the 3-fluoro analog) positions 6-(3-Methylphenoxy)pyridin-3-OL as a useful benchmark compound for lead optimization programs [1]. Medicinal chemists can use this scaffold to evaluate how the methyl-versus-halogen substitution influences membrane permeability, solubility, and ultimately oral bioavailability parameters. The compound provides a defined reference point for calibrating predictive ADME models and for comparing the physicochemical profiles of novel analogs.

Antioxidant Assay Control Compound for Phenoxypyridine SAR Studies

With a reported DPPH radical scavenging IC50 of 30 μM, 6-(3-Methylphenoxy)pyridin-3-OL can function as a reference compound in antioxidant screening panels [1]. Researchers investigating the antioxidant capacity of novel phenoxypyridine derivatives can use this compound as an internal benchmark to contextualize structure-dependent variations in free radical scavenging activity. Its moderate potency also makes it suitable as a negative control in assays requiring a compound with defined but limited antioxidant activity.

Synthetic Intermediate for Functionalized Pyridine Derivatives

The hydroxyl group at the pyridine 3-position provides a reactive handle for further derivatization via esterification, etherification, or oxidation reactions, enabling the synthesis of more complex molecular architectures [1]. In medicinal chemistry laboratories and CRO settings, 6-(3-Methylphenoxy)pyridin-3-OL can serve as a versatile building block for generating diverse compound libraries, particularly when investigating the structure-activity landscape around phenoxypyridine-based kinase inhibitors or antimicrobial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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